4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol
CAS No.: 1271477-66-7
Cat. No.: VC3187884
Molecular Formula: C11H7F3N2O
Molecular Weight: 240.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1271477-66-7 |
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Molecular Formula | C11H7F3N2O |
Molecular Weight | 240.18 g/mol |
IUPAC Name | 6-(difluoromethyl)-4-(4-fluorophenyl)-1H-pyrimidin-2-one |
Standard InChI | InChI=1S/C11H7F3N2O/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) |
Standard InChI Key | VQTNMQAROJFDSM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)F |
Canonical SMILES | C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)F |
Introduction
Structural Characteristics and Properties
Chemical Structure and Composition
4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol belongs to the class of fluorinated heterocycles, specifically pyrimidines. The molecule consists of a pyrimidine core with three key modifications:
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A difluoromethyl (CHF₂) group at the 4-position
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A 4-fluorophenyl substituent at the 6-position
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A hydroxyl group at the 2-position
The molecular formula of this compound is C₁₁H₇F₃N₂O, with a calculated molecular weight of approximately 240.18 g/mol. The presence of three fluorine atoms significantly influences the compound's physical and chemical properties.
Physical Properties
Based on structurally similar compounds, 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol would likely exhibit the following physical properties:
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Appearance: Crystalline solid, potentially with a white to off-white color
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Melting Point: Estimated to be in the range of 190-210°C, similar to related fluorinated pyrimidines
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Solubility: Likely moderately soluble in organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide; poorly soluble in water
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Stability: Generally stable under normal conditions, but may be sensitive to strong oxidizing or reducing agents
Spectroscopic Characteristics
The compound would be expected to display characteristic spectroscopic features:
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¹H NMR: Would show signals for the difluoromethyl proton (typically a triplet due to coupling with fluorine atoms), aromatic protons of the 4-fluorophenyl group, the singular proton at the 5-position of the pyrimidine ring, and potentially a broad signal for the hydroxyl group
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¹⁹F NMR: Would display signals for the two fluorine atoms of the difluoromethyl group and the fluorine at the para position of the phenyl ring
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IR Spectroscopy: Would show characteristic bands for C-F stretching, C=N stretching of the pyrimidine ring, and O-H stretching of the hydroxyl group
Synthetic Methodologies
General Approaches to Pyrimidine Synthesis
The synthesis of pyrimidines typically involves cyclocondensation reactions using NCN-dinucleophiles and carbonyl compounds. For 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol, several synthetic approaches could be employed based on established methodologies for similar compounds .
Ultrasound-Assisted Synthesis
Recent advances in synthetic methodologies have demonstrated that ultrasound-assisted synthesis offers significant advantages for the preparation of pyrimidine derivatives. This approach typically provides:
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Reduced reaction times
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Improved yields
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Milder reaction conditions
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Enhanced selectivity
Table 1 below illustrates the comparative advantages of ultrasound-assisted synthesis over conventional heating for similar pyrimidine derivatives:
Method | Reaction Time | Typical Yield (%) | Temperature Requirement |
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Conventional heating | 4-6 hours | 55-70 | Often requires reflux conditions |
Ultrasound irradiation | 20-60 minutes | 75-94 | Often proceeds at room temperature |
Microwave irradiation | 5-30 minutes | 80-93 | Moderate heating (75-100°C) |
Table 1: Comparison of synthetic methods for pyrimidine derivatives based on literature data
Proposed Synthetic Route
Based on similar compounds in the literature, a potential synthetic route for 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol might involve:
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Condensation of a difluoroacetonitrile derivative with an appropriate 4-fluorobenzoyl compound to form an intermediate
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Cyclocondensation with urea or a similar reagent to form the pyrimidine ring
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Selective functionalization to introduce the hydroxyl group at the 2-position
The use of ultrasound irradiation could significantly enhance the efficiency of this synthetic pathway, as has been demonstrated for other pyrimidine derivatives .
Chemical Reactivity and Transformations
Reactivity of the Hydroxyl Group
The hydroxyl group at the 2-position of the pyrimidine ring is expected to exhibit acidic properties due to the electron-withdrawing effects of the pyrimidine nitrogen atoms. This facilitates various transformations:
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Esterification: The hydroxyl group can undergo esterification with appropriate acid chlorides or anhydrides
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Etherification: Alkylation to form ethers can be achieved using alkyl halides in the presence of a base
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Nucleophilic Substitution: Replacement with halides using reagents like POCl₃ or SOCl₂
Reactivity of the Difluoromethyl Group
The difluoromethyl (CHF₂) moiety at the 4-position contributes unique reactivity patterns:
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It acts as a bioisostere for a hydroxyl group in medicinal chemistry applications
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The C-H bond is relatively acidic due to the electron-withdrawing effects of the fluorine atoms
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It provides metabolic stability while retaining hydrogen-bonding capabilities
Fluorophenyl Modifications
The 4-fluorophenyl group at the 6-position can serve as a platform for further modifications:
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Cross-coupling reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi) could be employed to introduce alternative aryl or heteroaryl groups
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Nucleophilic aromatic substitution: The fluorine atom can be displaced by various nucleophiles under appropriate conditions
Biological Activities and Applications
Structure-Activity Relationships
The specific structural features of 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol contribute to its potential biological activity:
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Difluoromethyl group: Enhances metabolic stability and modulates hydrogen-bonding capabilities
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4-Fluorophenyl substituent: Increases lipophilicity and can improve membrane permeability
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2-Hydroxyl group: Provides a hydrogen bond donor/acceptor site for interaction with biological targets
Agricultural and Materials Science Applications
Beyond medicinal applications, fluorinated pyrimidines find use in:
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Agrochemicals: As fungicides, herbicides, or plant growth regulators
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Advanced materials: As components in liquid crystals, photosensitive materials, or electronic devices
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Catalysis: As ligands or precursors in various catalytic systems
Crystallographic and Structural Analysis
Molecular Conformation
The molecular conformation of 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol would be influenced by:
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The relative planarity of the pyrimidine ring
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The orientation of the 4-fluorophenyl group relative to the pyrimidine core
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The positioning of the difluoromethyl group
Similar to related structures, non-classical intermolecular interactions such as C-H···O and C-H···F would likely play important roles in crystal packing .
Comparative Analysis with Related Compounds
Comparison with 2-(Difluoromethyl)pyrimidin-5-ol
Both 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol and 2-(Difluoromethyl)pyrimidin-5-ol contain difluoromethyl groups attached to a pyrimidine ring with a hydroxyl substituent, but their properties differ due to:
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Position of substituents: The difluoromethyl group is at position 4 versus position 2
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Additional fluorophenyl group in our compound of interest
These structural differences would confer distinct physical, chemical, and potentially biological properties.
Comparison with 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one
While 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one contains a different heterocyclic core (pyran versus pyrimidine), it shares the 4-fluorophenyl substituent with our compound of interest . Key differences include:
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Different heterocyclic core affecting electronic distribution
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Presence of a methoxy group versus a hydroxyl group
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Absence of the difluoromethyl group in the pyran derivative
Table 2 compares key features of these related compounds:
Compound | Heterocyclic Core | Fluorine Content | Hydroxyl Position | Key Structural Features |
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4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol | Pyrimidine | Three F atoms | 2-position | Difluoromethyl and 4-fluorophenyl groups |
2-(Difluoromethyl)pyrimidin-5-ol | Pyrimidine | Two F atoms | 5-position | Difluoromethyl group only |
6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one | Pyran | One F atom | None (methoxy instead) | 4-Fluorophenyl group only |
Table 2: Structural comparison of related fluorinated heterocycles
Analytical Methods for Characterization
Spectroscopic Techniques
Various spectroscopic techniques can be employed for the comprehensive characterization of 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide detailed structural information
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Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
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Infrared Spectroscopy: To identify functional groups and confirm structural features
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UV-Visible Spectroscopy: To determine absorption characteristics and electronic transitions
Chromatographic Methods
For purity assessment and isolation:
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination
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Gas Chromatography (GC): For volatile compounds and derivatives
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment
Thermal Analysis
Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information on:
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Melting point and crystalline transitions
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Thermal stability
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Decomposition pathways
Future Research Directions
Synthetic Optimization
Future research could focus on:
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Development of more efficient and sustainable synthetic routes
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Application of green chemistry principles, including ultrasound-assisted synthesis
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Exploration of one-pot multicomponent reaction approaches for streamlined synthesis
Structure-Activity Relationship Studies
Systematic modification of the core structure could yield valuable insights:
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Variation of the position and nature of fluorine substitution
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Exploration of alternative heterocyclic cores
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Investigation of different substituents at the 2-position
Advanced Applications
Emerging applications could include:
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Development as fluorescent probes or imaging agents
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Incorporation into polymeric materials for specialized applications
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Exploration as components in energy storage or conversion systems
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